2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique electronic and chemical properties . The presence of a 3-chlorophenyl group and a methoxy group at specific positions on the imidazo[1,2-a]pyridine scaffold enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde and an isocyanide. The reaction conditions often include the use of a solvent such as methanol or tert-butanol, and the reaction is carried out under basic conditions to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as metal-free catalysis and environmentally benign solvents, is also emphasized to reduce the ecological impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile: Exhibits antiviral activity.
5-Fluoroimidazo[1,2-a]pyridines: Used in the synthesis of novel tetracyclic derivatives.
Uniqueness: 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both a 3-chlorophenyl group and a methoxy group, which enhance its chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-5-6-17-9-13(16-14(17)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3 |
InChI Key |
VAVBARYULSAWNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.